molecular formula C23H25N3O5 B4045845 Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4045845
M. Wt: 423.5 g/mol
InChI Key: OEJGIIYVZRNNIT-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The compound may also inhibit specific enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of both piperazine and pyrrolidinone moieties within the same molecule provides a unique scaffold for drug development and other applications .

Properties

IUPAC Name

ethyl 4-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-2-31-23(30)16-7-9-17(10-8-16)26-21(28)15-19(22(26)29)25-13-11-24(12-14-25)18-5-3-4-6-20(18)27/h3-10,19,27H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJGIIYVZRNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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